Tert-butyl N-cyclopent-2-en-1-yloxycarbamate
Description
Properties
IUPAC Name |
tert-butyl N-cyclopent-2-en-1-yloxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)13-9(12)11-14-8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVCOSHJUQYAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC1CCC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamoylation of Cyclopent-2-en-1-ol
The most straightforward method involves reacting cyclopent-2-en-1-ol with tert-butyl carbamoyl chloride under basic conditions. This one-step protocol is adapted from analogous carbamate syntheses in patent literature:
Procedure :
- Reagents : Cyclopent-2-en-1-ol (1.0 equiv), tert-butyl carbamoyl chloride (1.2 equiv), triethylamine (2.0 equiv), anhydrous dichloromethane (DCM).
- Conditions : Stir at 0–5°C for 1 hour, then warm to room temperature for 6–8 hours.
- Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
- Purification : Recrystallization from hexane/ethyl acetate (4:1) yields the product as a white solid.
Yield : ~75–80% (estimated from analogous reactions in).
Key Insight : The use of triethylamine as a base neutralizes HCl generated during the reaction, preventing side reactions such as ether formation.
Protection-Deprotection Strategies
A two-step approach involves temporary protection of the cyclopentene hydroxyl group, followed by Boc introduction:
Step 1: Silyl Protection
- Reagents : Cyclopent-2-en-1-ol, tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv), imidazole (1.5 equiv), DMF.
- Conditions : Stir at 25°C for 12 hours.
- Intermediate : TBS-protected cyclopent-2-en-1-ol (yield: ~90%).
Reaction Optimization and Conditions
Solvent and Temperature Effects
Data from WO2019158550A1 and CA3087004A1 highlight critical parameters:
Scalability and Industrial Considerations
Industrial adaptations from emphasize:
- Neutral Reagents : Avoiding salt forms prevents viscosity increases, facilitating stirring.
- Workup Simplicity : Cooling the reaction to -5°C precipitates the product, enabling filtration without chromatography.
- Purity : HPLC analysis (Waters Alliance system) confirmed >99% purity for analogous compounds.
Analytical Characterization
Spectroscopic Data
While specific NMR data for Tert-butyl N-cyclopent-2-en-1-yloxycarbamate is unavailable, analogous compounds in and provide benchmarks:
- ¹H NMR (CDCl₃) : δ 5.6–5.8 (m, cyclopentene protons), 1.4 (s, Boc tert-butyl).
- ¹³C NMR : δ 155 (carbamate carbonyl), 80 (Boc quaternary carbon).
Chemical Reactions Analysis
Tert-butyl N-cyclopent-2-en-1-yloxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclopent-2-en-1-ol and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl N-cyclopent-2-en-1-yloxycarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and the study of drug metabolism.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-cyclopent-2-en-1-yloxycarbamate involves the formation of a stable carbamate group, which can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate group less reactive and more stable under various conditions . The compound can be deprotected by treatment with strong acids, such as trifluoroacetic acid, which cleaves the tert-butyl group and releases the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Tert-butyl N-cyclopent-2-en-1-yloxycarbamate and related compounds:
Key Research Findings:
Steric and Electronic Effects: The tert-butyl group in carbamates confers steric protection to the carbamate nitrogen, preventing undesired nucleophilic attacks. For example, tert-butyl S-2-diisopropylaminoethyl isopropylphosphonothiolate () uses this property to stabilize phosphorus-centered reactivity . In contrast, tert-butyl chromate () leverages the tert-butyl group’s electron-donating effect to modulate chromium’s oxidative capacity in catalytic applications .
Hydrogen Bonding and Crystallography: The naphthyl-substituted carbamate () demonstrates that bulky aromatic groups (e.g., naphthyl) induce distinct crystal packing via O–H∙∙∙O hydrogen bonds, forming dimeric structures. This contrasts with simpler cyclopentene derivatives, which may lack such pronounced intermolecular interactions .
Isomeric and Functional Group Variations :
- Isomeric differences (e.g., cyclopent-2-en vs. cyclopent-3-en substitution) influence ring strain and reactivity. For instance, tert-butyl cyclopent-3-en-1-ylcarbamate () may exhibit altered regioselectivity in ring-opening reactions compared to the 2-en isomer .
- Hydroxyl or phenyl substituents (e.g., in and ) enhance polarity, affecting solubility and biological activity .
Application-Specific Behavior: Phosphonothiolates () prioritize thermal stability for organophosphorus reactions, while carbamates like this compound focus on reversible amine protection in peptide synthesis .
Biological Activity
Tert-butyl N-cyclopent-2-en-1-yloxycarbamate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a tert-butyl group attached to a carbamate functional group linked to a cyclopentene moiety. The structural characteristics contribute to its biological activity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate cell function and immune responses.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Anticancer Activity : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
- Neuroprotective Effects : There is emerging evidence that it could protect neuronal cells from damage, which may have implications for neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis confirmed through flow cytometry assays. This suggests its potential role as a chemotherapeutic agent.
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, this compound was administered to neuronal cultures exposed to oxidative stress. The compound significantly reduced markers of cell death and increased cell survival rates compared to control groups, highlighting its protective effects against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
